molecular formula C18H18ClN5O B2488192 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-39-1

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2488192
CAS No.: 899736-39-1
M. Wt: 355.83
InChI Key: FYOONHPITRULPZ-UHFFFAOYSA-N
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Description

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the chlorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be modified to create a wide range of derivatives with different properties.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes, making them valuable in the development of new drugs.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents .

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical structure allows it to impart desirable properties to these materials.

Mechanism of Action

The mechanism of action of 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its triazole ring, which provides distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-11-4-3-5-15(12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOONHPITRULPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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